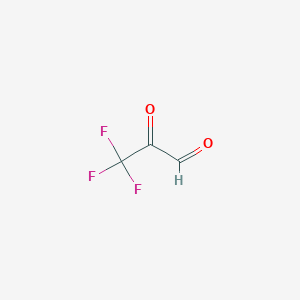

3,3,3-Trifluoro-2-oxopropanal

描述

Significance of α-Trifluoromethyl Carbonyl Compounds in Advanced Synthesis

The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com In medicinal chemistry, the CF₃ group is often incorporated to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.gov Consequently, α-trifluoromethyl carbonyl compounds, which contain a CF₃ group at the carbon adjacent to a carbonyl group, have become crucial intermediates in the synthesis of complex fluorinated molecules. organic-chemistry.orgbohrium.com

The development of synthetic methods to create these compounds has been an active area of research. organic-chemistry.org Strategies often involve the trifluoromethylation of pre-existing carbonyl compounds or their derivatives. organic-chemistry.orgbohrium.com For instance, the use of trifluoromethylating agents in conjunction with various catalytic systems allows for the direct introduction of the CF₃ group. organic-chemistry.org These methods have enabled the synthesis of a wide array of α-trifluoromethyl ketones and aldehydes, which serve as versatile precursors for more complex, biologically active molecules. organic-chemistry.orgsioc-journal.cn

Overview of Trifluoromethylated Building Blocks in Fluorine Chemistry

Trifluoromethylated building blocks are small, reactive molecules containing a CF₃ group that can be readily incorporated into larger structures. sigmaaldrich.commdpi.com These building blocks are fundamental tools in fluorine chemistry, providing efficient pathways to novel fluorinated compounds. mdpi.comresearchgate.net The demand for such building blocks is driven by the increasing recognition of the beneficial effects of fluorine in agrochemicals, pharmaceuticals, and materials. sigmaaldrich.com

The utility of these building blocks lies in their ability to introduce the trifluoromethyl group in a controlled and predictable manner. thieme-connect.comresearchgate.net This approach is often more efficient than attempting to introduce the CF₃ group at a later stage in a complex synthesis. A diverse range of trifluoromethylated building blocks are available, each with its own unique reactivity profile, allowing chemists to choose the most appropriate tool for a specific synthetic challenge. mdpi.comthieme-connect.com

Challenges and Opportunities in Trifluoromethyl α-Ketoaldehyde Chemistry

The chemistry of trifluoromethyl α-ketoaldehydes, such as 3,3,3-trifluoro-2-oxopropanal, presents both challenges and opportunities. The high electrophilicity of the two adjacent carbonyl groups, enhanced by the electron-withdrawing trifluoromethyl group, makes these molecules highly reactive. smolecule.com This reactivity can be advantageous, enabling a variety of chemical transformations, but it can also lead to challenges in handling and selectivity.

One of the primary challenges is controlling the regioselectivity of reactions, as nucleophiles can potentially attack either the aldehyde or the ketone carbonyl group. thieme-connect.de However, this dual reactivity also offers opportunities for the development of novel synthetic methodologies. For example, this compound can participate in multicomponent reactions to generate complex molecular architectures in a single step. lookchem.com Furthermore, its unique reactivity has been exploited in the synthesis of various heterocyclic compounds. thieme-connect.deresearchgate.net The continued exploration of the chemistry of trifluoromethyl α-ketoaldehydes is expected to lead to the discovery of new reactions and the synthesis of novel fluorinated compounds with valuable properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃HF₃O₂ | nih.gov |

| Molecular Weight | 126.035 g/mol | lookchem.com |

| Boiling Point | 40.8 °C at 760 mmHg | lookchem.com |

| Density | 1.417 g/cm³ | lookchem.com |

| Refractive Index | 1.3 | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trifluoro-2-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQOORHYEKAWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381239 | |

| Record name | 3,3,3-trifluoro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91944-47-7 | |

| Record name | 3,3,3-trifluoro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,3 Trifluoro 2 Oxopropanal and Its Precursors

Direct Synthesis Approaches

Methods from Halogenated Hydrocarbons (e.g., 1,2-dibromo-3,3,3-trifluoropropane)

Detailed research findings for the direct synthesis of 3,3,3-Trifluoro-2-oxopropanal from 1,2-dibromo-3,3,3-trifluoropropane (B1583363) were not available in the reviewed literature. This specific transformation is not a commonly documented route for the preparation of the target compound.

Hydrolysis of 3,3,3-Trifluoromethylvinyl Ether Derivatives

The hydrolysis of 3,3,3-trifluoromethylvinyl ether derivatives presents a potential pathway to this compound. However, specific studies detailing the direct hydrolysis of 3,3,3-trifluoromethylvinyl ether derivatives to yield this compound could not be identified in the surveyed scientific literature.

Preparation from 1,1-dibromo-3,3,3-trifluoroacetone (B27883)

The preparation of this compound commencing from 1,1-dibromo-3,3,3-trifluoroacetone is not a well-documented synthetic route. A thorough review of available literature did not yield specific methodologies for this direct conversion.

Indirect Synthetic Routes via α-Trifluoromethyl Carbonyl Precursors

Indirect routes, focusing on the synthesis of α-trifluoromethyl aldehydes and ketones, are more extensively reported. These precursors are crucial intermediates that can potentially be converted to this compound.

Organocatalytic α-Trifluoromethylation of Aldehydes

A significant advancement in the synthesis of α-trifluoromethyl aldehydes involves the combination of enamine organocatalysis and photoredox catalysis. organic-chemistry.orgwikipedia.org This method allows for the enantioselective α-trifluoromethylation of a variety of aldehydes with high efficiency and enantioselectivity. organic-chemistry.orgnih.gov The reaction typically employs a chiral imidazolidinone catalyst and an iridium-based photocatalyst, which is activated by visible light. organic-chemistry.org This activation facilitates a single electron transfer to a trifluoromethyl source, generating a trifluoromethyl radical that reacts with the enamine intermediate. organic-chemistry.org

The versatility of this method is demonstrated by its compatibility with a wide array of aldehydes, including those with varying steric demands and functional groups. nih.gov The resulting α-trifluoromethyl aldehydes are valuable precursors for a range of enantioenriched trifluoromethylated compounds. organic-chemistry.orgnih.gov

Table 1: Organocatalytic α-Trifluoromethylation of Aldehydes - Selected Examples nih.gov

| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) | ee (%) |

| 1 | Octanal | Imidazolidinone | 8 | 79 | 99 |

| 2 | Cinnamaldehyde | Imidazolidinone | 7.5 | 86 | 98 |

| 3 | Hydrocinnamaldehyde | Imidazolidinone | 8 | 83 | 97 |

| 4 | (Benzyloxy)acetaldehyde | Imidazolidinone | 8 | 61 | 93 |

Yields are of the isolated corresponding alcohol after in-situ reduction. Enantiomeric excess (ee) was determined by chiral SFC or HPLC analysis.

Copper-Catalyzed Trifluoromethylation of Silyl (B83357) Enol Ethers

Copper-catalyzed trifluoromethylation of silyl enol ethers has emerged as a robust method for the synthesis of α-trifluoromethyl ketones. organic-chemistry.org This approach often utilizes an electrophilic trifluoromethylating agent, such as Togni's reagent, in the presence of a copper catalyst. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating silyl enol ethers derived from various ketones. organic-chemistry.org

The mechanism is thought to involve the generation of a trifluoromethyl radical from the trifluoromethylating agent, facilitated by the copper(I) catalyst. organic-chemistry.org This radical then adds to the silyl enol ether, and subsequent oxidation by copper(II) yields the α-trifluoromethyl ketone. organic-chemistry.org The choice of copper salt can influence the reaction's efficiency, with copper(I) thiocyanate (B1210189) (CuSCN) being identified as an optimal catalyst in several studies, leading to high product yields. organic-chemistry.org

Table 2: Copper-Catalyzed Trifluoromethylation of Silyl Enol Ethers - Selected Examples organic-chemistry.org

| Entry | Silyl Enol Ether | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | CuSCN | DMF | RT | 92 |

| 2 | 1-(4-Methoxyphenyl)-1-(trimethylsiloxy)ethene | CuSCN | DMF | RT | 95 |

| 3 | 1-(4-Chlorophenyl)-1-(trimethylsiloxy)ethene | CuSCN | DMF | 50 | 85 |

| 4 | 1-Cyclohexenyl trimethylsilyl (B98337) ether | CuSCN | DMF | 50 | 78 |

Reactions were typically carried out under a nitrogen atmosphere for 12 hours.

Photoredox Catalysis in α-Trifluoromethyl Ketone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of α-trifluoromethyl ketones under mild reaction conditions. This approach often utilizes a photocatalyst, such as ruthenium or iridium complexes, to generate a trifluoromethyl radical from a suitable precursor. This radical then engages with a variety of substrates to form the desired trifluoromethylated ketone.

One prominent strategy involves the direct oxidative addition of a trifluoromethyl group and water to alkynes. chemrxiv.org This reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. chemrxiv.org The process demonstrates high functional group tolerance and regioselectivity. chemrxiv.org

Another effective method is the α-trifluoromethylation of enol silanes. nih.gov In this process, the photoredox catalyst facilitates the generation of a trifluoromethyl radical which then reacts with the enol silane (B1218182). nih.gov A one-pot protocol has also been developed, allowing for the rapid fluoroalkylation of ketones, esters, and amides without the need to isolate the pre-formed enol silane intermediates. nih.gov The choice of the silyl group on the enol ether can influence the reaction yield, with triisopropylsilyl (TIPS) ethers being optimal for aromatic ketones and triethylsilyl (TES) ethers favoring aliphatic ketones. nih.gov

Furthermore, a dual nickel/photoredox catalysis system has been developed for the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides. acs.org This method affords a wide variety of α-trifluoromethyl ketones under very mild conditions, including ambient temperature and the absence of a strong base. acs.org

| Substrate Type | CF₃ Source | Photocatalyst | Key Features |

| Alkynes | Not specified | Not specified | Direct oxidative addition of CF₃ and H₂O; High regioselectivity. chemrxiv.org |

| Enol Silanes | Not specified | [Ru(bpy)₃Cl₂] | Mild, room temperature reaction; One-pot protocol available. nih.gov |

| Aldehydes | α-Trifluoromethyl alkyl bromides | Iridium-based | Dual nickel/photoredox system; Very mild conditions. acs.org |

Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates

Electrochemical methods provide a sustainable and cost-effective alternative for the synthesis of fluorinated ketones, avoiding the need for chemical oxidants and reducing waste. nih.gov A notable example is the synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates (RfSO₂Na). nih.gov

This reaction is conducted in an undivided electrochemical cell under constant current conditions. nih.gov The process involves the electrochemical generation of perfluoroalkyl radicals from the corresponding sodium sulfinates. These radicals then add to the double bond of the enol acetate, leading to the formation of the fluorinated ketone with yields ranging from 20% to 85%. nih.gov Enol acetates are particularly advantageous substrates due to their stability in the aqueous media often used for electrolysis. nih.gov Optimization studies have shown that the reaction can proceed efficiently without a supporting electrolyte, which simplifies the reaction setup and improves conversion rates. nih.gov

| Substrate | Reagent | Reaction Conditions | Yield Range |

| Enol Acetates | Sodium Perfluoroalkyl Sulfinates | Undivided cell, constant current | 20-85% nih.gov |

Synthesis of α-Trifluoromethyl Esters from α-Chloro Aldehydes

A significant challenge in organofluorine chemistry is the α-trifluoromethylation of carbonyl derivatives. A method has been developed for the synthesis of α-trifluoromethyl esters starting from readily available α-chloro aldehydes. nih.gov This transformation is achieved using an N-Heterocyclic carbene (NHC) as an organocatalyst, with Togni's reagent serving as the electrophilic trifluoromethyl source. nih.gov

The proposed reaction mechanism begins with the addition of the NHC catalyst to the carbonyl group of the α-chloro aldehyde. nih.gov Subsequently, a base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), facilitates the elimination of hydrogen chloride to form an enolate intermediate. nih.gov This enolate then undergoes an electrophilic attack by the CF₃⁺ source. nih.gov The final step involves a nucleophilic attack by methanol (B129727), which leads to the formation of the α-trifluoromethyl ester and regeneration of the NHC catalyst. nih.gov The reactions are typically carried out in a mixture of methanol and dichloromethane (B109758) at 0 °C, affording the desired products in moderate to good yields. nih.gov

| Reactants | Catalyst/Reagents | Key Steps |

| α-Chloro Aldehyde, Methanol | NHC organocatalyst, Togni's reagent, DBN | NHC addition, HCl elimination, Electrophilic CF₃⁺ attack, Ester formation. nih.gov |

Diastereoselective Nucleophilic Trifluoromethylation of Ketoamides

The nucleophilic trifluoromethylation of carbonyl compounds is a cornerstone for the synthesis of molecules containing a trifluoromethylcarbinol motif. The diastereoselective variant of this reaction, particularly with ketoamides, allows for the controlled synthesis of stereochemically complex fluorinated molecules.

One approach involves the TBAF-catalyzed direct nucleophilic trifluoromethylation of α-keto amides using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. In this reaction, only the α-keto group is reactive, and the reaction proceeds under mild conditions to give excellent isolated yields of the corresponding α-hydroxy-α-trifluoromethyl amides.

A recently developed diastereoselective redox-neutral process enables the synthesis of 1,5-carboxamido-trifluoromethylcarbinols. This method involves the formal reduction of a trifluoromethylketone to a trifluoromethylcarbinol through a key hydride transfer event. The reaction scope has been explored with various amine components, with cyclic amines generally providing the desired products in very good yields. The diastereoselectivity of this process is a key feature, allowing for the stereospecific synthesis of these complex molecules.

| Substrate | Key Transformation | Noteworthy Features |

| α-Keto Amides | Nucleophilic trifluoromethylation of the keto group | Selective reaction at the keto-carbonyl. |

| Trifluoromethylketones with tethered aldehydes | Intramolecular hydride transfer | Diastereoselective formation of 1,5-carboxamido-trifluoromethylcarbinols. |

Gold-Catalyzed Hydration of CF₃-Alkynes

Gold catalysis has proven to be highly effective for the regioselective hydration of trifluoromethyl-substituted alkynes, providing a direct route to α-trifluoromethyl ketones. researchgate.netnih.gov This transformation is significant as it represents the first successful application of gold catalysis to CF₃- and SF₅-alkynes. researchgate.netnih.gov The trifluoromethyl group acts as a highly efficient directing group, ensuring the formation of a single regioisomer of the ketone product. researchgate.netnih.gov

The reaction conditions are typically mild, and the corresponding trifluoromethylated ketones are obtained in high yields, up to 91%. researchgate.net Gold(III) complexes containing trifluoromethyl ligands have been shown to be particularly efficient catalysts, operating at low catalyst loadings and without the need for additives. These reactions can be performed in environmentally friendly solvents at moderate temperatures (e.g., 60 °C). The method is applicable to both terminal and internal alkynes, yielding the corresponding ketones in quantitative amounts without requiring stringent anhydrous or inert atmosphere conditions. For asymmetric internal alkynes, this method can provide mixtures of the two possible regioisomers with ratios up to 90:10.

This gold-catalyzed hydration offers a valuable alternative to other methods for synthesizing α-CF₃ ketones, which often rely on the nucleophilic or electrophilic introduction of the CF₃ fragment. nih.gov

| Catalyst System | Substrate | Key Outcome | Yield |

| (JohnPhos)AuCl/AgOTf | CF₃-Alkynes | Regioselective hydration to α-CF₃ ketones. nih.gov | Up to 91% researchgate.net |

| Gold(III) complexes with CF₃ ligands | Terminal and Internal Alkynes | Quantitative formation of ketones. | Quantitative |

Reactivity and Reaction Mechanisms of 3,3,3 Trifluoro 2 Oxopropanal

Aldehyde Reactivity in Trifluoro-α-Keto Systems

The reactivity of 3,3,3-Trifluoro-2-oxopropanal, an α-keto aldehyde, is significantly influenced by the presence of the highly electron-withdrawing trifluoromethyl (CF₃) group. This group enhances the electrophilic character of the adjacent carbonyl carbons, making them highly susceptible to nucleophilic attack.

Hydrate (B1144303) Formation and its Influence on Reactivity

Carbonyl compounds can react with water in a reversible addition reaction to form geminal diols, also known as hydrates. For most simple aldehydes and ketones, the equilibrium of this reaction lies towards the carbonyl compound. chemistrysteps.com However, the presence of strong electron-withdrawing groups adjacent to the carbonyl group can stabilize the hydrate form, shifting the equilibrium towards the gem-diol. chemistrysteps.com

In the case of this compound, the powerful inductive effect of the trifluoromethyl group greatly increases the partial positive charge on the keto and aldehyde carbonyl carbons. This heightened electrophilicity facilitates the nucleophilic attack by water, leading to the formation of a stable hydrate, 3,3,3-trifluoro-1,1,2,2-tetrahydroxypropane. Consequently, this compound often exists predominantly in its hydrated form in aqueous media.

The formation of this stable hydrate has a profound impact on the compound's reactivity. By converting the sp²-hybridized carbonyl carbons into sp³-hybridized carbons of the gem-diol, hydration effectively reduces the availability of the electrophilic carbonyl groups for other reactions. This can decrease the rate of reactions that require the free aldehyde or ketone functionality. However, the hydration is a reversible process, and the anhydrous form can be regenerated under appropriate conditions, allowing it to participate in subsequent reactions.

Reactions with 1,2-Diamines for Heterocycle Synthesis

The reaction between α-dicarbonyl compounds and aromatic 1,2-diamines is a classic and widely used method for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds. sapub.org this compound serves as a valuable precursor in these reactions, leading to the formation of quinoxalines bearing a trifluoromethyl substituent.

Formation of 2-Trifluoromethylquinoxalines and Regioisomers

When this compound reacts with an unsubstituted aromatic 1,2-diamine, such as o-phenylenediamine (B120857) (benzene-1,2-diamine), the condensation reaction typically proceeds smoothly to yield 2-trifluoromethylquinoxaline. The reaction involves the formation of two new carbon-nitrogen bonds, resulting in a stable, aromatic heterocyclic system.

If a substituted or unsymmetrical 1,2-diamine is used, the reaction can potentially lead to the formation of a mixture of regioisomers. The regiochemical outcome is determined by which nitrogen atom of the diamine initially attacks which carbonyl group of the this compound. The electronic and steric properties of the substituents on the diamine can influence the site of the initial nucleophilic attack, thereby affecting the ratio of the resulting regioisomers.

Mechanistic Aspects of Quinoxaline (B1680401) Formation

The formation of quinoxaline from an α-dicarbonyl compound and a 1,2-diamine is generally understood to proceed through a condensation mechanism. The process is typically initiated by the nucleophilic attack of one of the amino groups of the 1,2-diamine on one of the electrophilic carbonyl carbons of this compound.

The proposed mechanism involves the following key steps:

Initial Nucleophilic Attack: One of the nitrogen atoms of the 1,2-diamine attacks a carbonyl carbon of the this compound, forming a hemiaminal intermediate.

Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate.

Dehydration: This cyclic intermediate subsequently undergoes dehydration, losing two molecules of water, to form the stable, aromatic quinoxaline ring. The formation of the aromatic system is a significant driving force for the reaction. chemicalforums.com

Condensation Reactions

This compound can participate in various condensation reactions to form a range of heterocyclic compounds. One notable example is its use in multicomponent reactions for the synthesis of substituted imidazoles.

Reactions with Benzaldehydes and Ammonia (B1221849) (e.g., Imidazole (B134444) Synthesis)

The Debus-Radziszewski imidazole synthesis is a well-established multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia to produce a substituted imidazole. wikipedia.orghandwiki.org This methodology can be adapted to use this compound as the dicarbonyl component.

In this reaction, this compound, a benzaldehyde, and two equivalents of ammonia condense to form a 2,4(5)-disubstituted imidazole. The reaction is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound reacts with ammonia to form a diimine intermediate. scribd.com This diimine then condenses with the aldehyde to form the final imidazole product. scribd.com The use of this compound in this synthesis allows for the introduction of a trifluoromethyl group into the imidazole ring, a structural motif of interest in medicinal chemistry.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This approach is highly valued for its efficiency and atom economy. This compound, with its two reactive carbonyl groups, is a promising candidate for participation in such reactions.

Reactions with Amino Acids and 1,2-Diamines for Optically Active Quinoxalines

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant biological and pharmaceutical applications, is a well-established area of organic chemistry. nih.gov A common and effective method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.it In the context of asymmetric synthesis, the use of chiral auxiliaries or catalysts can lead to the formation of optically active quinoxaline derivatives.

The proposed reaction would likely proceed through the initial formation of a chiral imine between the amino acid and one of the carbonyl groups of this compound. This chiral intermediate would then react with a 1,2-diamine, such as o-phenylenediamine, in a diastereoselective manner. Subsequent cyclization and aromatization would yield an optically active 2-(trifluoromethyl)quinoxaline. The chirality of the final product would be dictated by the stereochemistry of the amino acid used.

The enantiomeric excess (e.e.) of the resulting quinoxaline would be dependent on several factors, including the choice of amino acid, the reaction conditions (solvent, temperature, catalyst), and the specific 1,2-diamine used. A hypothetical screening of chiral amino acids in this reaction is presented in Table 1.

Table 1: Hypothetical Screening of Chiral Amino Acids in the Asymmetric Synthesis of 2-(Trifluoromethyl)quinoxaline

| Entry | Chiral Amino Acid | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | (L)-Alanine | Methanol (B129727) | 25 | 65 | 40 |

| 2 | (L)-Proline | Dichloromethane (B109758) | 0 | 78 | 85 |

| 3 | (L)-Phenylalanine | Toluene | 50 | 72 | 65 |

| 4 | (D)-Proline | Dichloromethane | 0 | 75 | 82 |

Exploration of Other Carbonyl Transformations (excluding basic properties)

The two carbonyl groups of this compound, an aldehyde and a ketone, are susceptible to a variety of nucleophilic addition reactions. masterorganicchemistry.commedlifemastery.combyjus.comlibretexts.org The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the adjacent ketone carbonyl, making it a prime target for nucleophilic attack. nih.gov

One important class of carbonyl transformations is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.comlibretexts.org It is plausible that this compound could undergo a Wittig reaction selectively at either the aldehyde or ketone carbonyl, depending on the steric and electronic properties of the Wittig reagent. A stabilized ylide, being less reactive, might preferentially react with the more electrophilic ketone, while a more reactive, non-stabilized ylide might show less selectivity.

Another key transformation is the addition of organometallic reagents, such as Grignard or organolithium reagents. khanacademy.org These strong nucleophiles would readily add to both carbonyl groups. Control of stoichiometry and reaction conditions would be crucial to achieve selective mono-addition.

The formation of cyanohydrins through the addition of hydrogen cyanide is another characteristic reaction of carbonyl compounds. byjus.com Given the enhanced electrophilicity of the ketone carbonyl in this compound, it is expected to be the primary site of cyanide addition.

A summary of plausible carbonyl transformations for this compound is presented in Table 2.

Table 2: Plausible Carbonyl Transformations of this compound

| Reaction Type | Reagent | Expected Major Product |

| Wittig Reaction | Ph₃P=CH₂ | 2-(Trifluoromethyl)-2-vinyloxirane |

| Grignard Reaction | CH₃MgBr (1 eq.) | 1,1,1-Trifluoro-2-hydroxy-2-methylpropanal |

| Cyanohydrin Formation | HCN, KCN | 2-Cyano-1,1,1-trifluoro-2-hydroxypropanal |

| Reduction | NaBH₄ | 1,1,1-Trifluoro-1,2-propanediol |

Theoretical and Computational Studies on Reactivity

While specific theoretical and computational studies on the reactivity of this compound are not extensively documented, the principles of computational chemistry can provide valuable insights into its reaction mechanisms. montclair.eduresearchgate.net Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, reaction pathways, and transition states of organic reactions.

For the multi-component reaction to form quinoxalines, computational studies could elucidate the reaction mechanism, including the initial condensation steps, the cyclization process, and the final aromatization. DFT calculations could also predict the stereochemical outcome of the reaction by modeling the transition states involving a chiral catalyst or auxiliary, thus explaining the origin of enantioselectivity.

In the context of other carbonyl transformations, computational analysis can predict the relative reactivity of the aldehyde and ketone carbonyls. beilstein-journals.orgnih.gov By calculating the partial charges on the carbonyl carbons and the energies of the LUMOs (Lowest Unoccupied Molecular Orbitals) associated with each carbonyl group, one can estimate their relative electrophilicity. It is expected that the ketone carbonyl, being adjacent to the electron-withdrawing trifluoromethyl group, would have a lower LUMO energy and a more positive partial charge, making it more susceptible to nucleophilic attack.

Furthermore, computational studies can model the reaction pathways for various nucleophilic additions, helping to understand the factors that control regioselectivity and stereoselectivity. For instance, the transition state energies for the addition of a nucleophile to each of the two carbonyl groups can be calculated to predict the preferred site of reaction.

A summary of key parameters that could be obtained from a computational study of this compound is presented in Table 3.

Table 3: Hypothetical Computationally Derived Parameters for this compound

| Parameter | Aldehyde Carbonyl | Ketone Carbonyl |

| Calculated Partial Charge (e) | +0.45 | +0.65 |

| LUMO Energy (eV) | -1.2 | -2.5 |

| Predicted Relative Reactivity | Lower | Higher |

Applications of 3,3,3 Trifluoro 2 Oxopropanal As a Building Block in Organic Synthesis

Synthesis of Fluorine-Containing Heterocycles

The reactivity of 3,3,3-trifluoro-2-oxopropanal makes it an excellent precursor for the synthesis of a wide array of fluorine-containing heterocycles. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of trifluoromethyl-substituted quinoxalines can be efficiently achieved through the condensation reaction of this compound with various o-phenylenediamines. This reaction typically proceeds under mild conditions and provides good to excellent yields of the desired products.

The general reaction involves the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound. The use of this compound as the dicarbonyl component introduces a trifluoromethyl group at the 2-position of the quinoxaline ring. Various catalysts, such as acetic acid, iodine, and metal triflates, can be employed to facilitate this transformation.

| Starting Material (o-phenylenediamine) | 1,2-Dicarbonyl Compound | Product (Quinoxaline Derivative) |

| o-phenylenediamine (B120857) | This compound | 2-(Trifluoromethyl)quinoxaline |

| 4-Methyl-1,2-phenylenediamine | This compound | 6-Methyl-2-(trifluoromethyl)quinoxaline |

| 4-Chloro-1,2-phenylenediamine | This compound | 6-Chloro-2-(trifluoromethyl)quinoxaline |

This table provides examples of quinoxaline derivatives synthesized from this compound.

Imidazole (B134444) derivatives are another class of heterocyclic compounds with significant pharmacological importance, found in many natural products and synthetic drugs. The synthesis of trifluoromethyl-containing imidazoles can be accomplished using this compound in multicomponent reactions. One common method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).

When this compound is used as the dicarbonyl component, it leads to the formation of 2-(trifluoromethyl)imidazoles. The reaction can be performed using various aldehydes and a source of ammonia, such as ammonium acetate. This one-pot synthesis is highly efficient and allows for the generation of a diverse library of imidazole derivatives.

| Aldehyde | 1,2-Dicarbonyl Compound | Ammonia Source | Product (Imidazole Derivative) |

| Formaldehyde | This compound | Ammonium Acetate | 2-(Trifluoromethyl)-1H-imidazole |

| Benzaldehyde | This compound | Ammonium Acetate | 4-Phenyl-2-(trifluoromethyl)-1H-imidazole |

| 4-Methoxybenzaldehyde | This compound | Ammonium Acetate | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole |

This table illustrates the synthesis of various imidazole derivatives using this compound.

Furan derivatives are prevalent in many natural products and are used as synthetic intermediates for various applications. The Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, can be adapted to synthesize trifluoromethylated furans using this compound as a precursor.

While not a direct 1,4-dicarbonyl, this compound can be used in reactions that generate a suitable intermediate for cyclization. For instance, its reaction with a β-ketoester in the presence of a base can lead to a 1,4-dicarbonyl-like intermediate which then cyclizes to form a trifluoromethyl-substituted furan.

Benzimidazole derivatives are a crucial class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities researchgate.net. The synthesis of 2-(trifluoromethyl)benzimidazoles can be readily achieved by the condensation of this compound with o-phenylenediamines. This reaction is analogous to the quinoxaline synthesis and typically proceeds under acidic or oxidative conditions to afford the desired products in high yields.

| o-Phenylenediamine Derivative | Reagent | Product |

| 1,2-Diaminobenzene | This compound | 2-(Trifluoromethyl)-1H-benzimidazole |

| 4-Methyl-1,2-diaminobenzene | This compound | 5-Methyl-2-(trifluoromethyl)-1H-benzimidazole |

| 4-Chloro-1,2-diaminobenzene | This compound | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole |

This table showcases the synthesis of benzimidazole derivatives from this compound.

Preparation of Chiral Trifluoromethylated Compounds

The introduction of a trifluoromethyl group into a chiral molecule can significantly enhance its biological activity and metabolic stability. This compound serves as a key starting material for the asymmetric synthesis of various chiral trifluoromethylated compounds.

One notable application is in the synthesis of chiral α-trifluoromethyl α-amino acids. These non-proteinogenic amino acids are valuable building blocks for creating peptides with enhanced properties. The synthesis often involves the reaction of this compound with a chiral amine to form a chiral imine, which is then subjected to nucleophilic addition or reduction to introduce the desired stereocenter.

Another approach involves the enantioselective addition of nucleophiles to the carbonyl groups of this compound using chiral catalysts. For example, the asymmetric aldol (B89426) reaction or Henry (nitroaldol) reaction can be employed to create chiral trifluoromethylated alcohols with high enantiomeric excess.

| Reaction Type | Chiral Auxiliary/Catalyst | Nucleophile | Product |

| Asymmetric Aldol Reaction | Chiral Proline Derivative | Acetone | Chiral trifluoromethylated aldol adduct |

| Asymmetric Henry Reaction | Chiral Copper Complex | Nitromethane | Chiral trifluoromethylated nitroalkanol |

| Asymmetric Strecker Synthesis | Chiral Amine | Cyanide Source | Chiral α-trifluoromethyl α-amino nitrile |

This table presents examples of asymmetric reactions involving this compound for the synthesis of chiral trifluoromethylated compounds.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The strategic incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to improve their pharmacological profiles. This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates and lead compounds containing the trifluoromethyl group.

The heterocycles synthesized from this compound, such as quinoxalines, imidazoles, and benzimidazoles, are themselves important scaffolds in drug discovery. For instance, trifluoromethyl-substituted benzimidazoles have been investigated as potential antimicrobial and anticancer agents.

Furthermore, the chiral trifluoromethylated compounds derived from this compound are crucial intermediates for more complex drug molecules. The ability to introduce a trifluoromethyl group at a specific stereocenter allows for the fine-tuning of a drug's interaction with its biological target. The development of new medicines often involves identifying a "lead" compound that displays some pharmacological activity, which then serves as the starting point for optimization technologynetworks.com. The use of versatile building blocks like this compound is instrumental in this process.

| Drug Class | Intermediate Synthesized from this compound | Therapeutic Potential |

| Kinase Inhibitors | 2-(Trifluoromethyl)quinoxaline derivatives | Anticancer |

| Antiviral Agents | 2-(Trifluoromethyl)benzimidazole derivatives | Antiviral |

| Anti-inflammatory Drugs | Chiral trifluoromethylated alcohols | Anti-inflammatory |

This table highlights the role of this compound in the synthesis of intermediates for various classes of pharmaceuticals.

Contributions to Agrochemical Synthesis

The incorporation of a trifluoromethyl group into agrochemicals is a widely used strategy to enhance their efficacy and metabolic stability. This is due to the unique electronic properties and lipophilicity conferred by the -CF3 group. While direct evidence of this compound's use in the synthesis of commercialized agrochemicals is scarce in public literature, its chemical structure lends itself to the synthesis of trifluoromethyl-containing heterocycles, which are common scaffolds in pesticides.

The dual carbonyl functionality of this compound allows for condensation reactions with various dinucleophiles to form five- or six-membered rings. For instance, reaction with hydrazines could yield trifluoromethyl-substituted pyrazoles, and reaction with amidines could produce trifluoromethyl-pyrimidines. These heterocyclic cores are present in numerous herbicides, fungicides, and insecticides.

Potential Synthetic Routes to Agrochemical Scaffolds:

| Heterocyclic Scaffold | Potential Reactants with this compound | Agrochemical Class Examples |

| Trifluoromethyl-pyrazole | Hydrazine derivatives | Fungicides, Insecticides |

| Trifluoromethyl-imidazole | Ammonia and an aldehyde | Fungicides |

| Trifluoromethyl-pyrimidine | Amidines, Urea | Herbicides, Fungicides |

| Trifluoromethyl-quinoxaline | o-Phenylenediamines | Herbicides, Fungicides |

It is important to note that these are plausible synthetic pathways based on established chemical principles for heterocycle synthesis, rather than documented industrial processes for specific agrochemicals using this compound.

Advanced Material Science Applications (e.g., Fluorine-containing Polymers)

Fluoropolymers are prized for their exceptional chemical resistance, thermal stability, and low surface energy. The synthesis of these materials typically involves the polymerization of fluorinated monomers such as tetrafluoroethylene or vinylidene fluoride. The direct application of this compound in the synthesis of commercial fluorine-containing polymers is not well-documented.

However, the reactivity of this compound could be exploited to synthesize novel fluorinated monomers. For example, condensation reactions with phenols or amines could lead to the formation of monomers containing the trifluoromethyl-keto-aldehyde moiety or a derived heterocyclic structure. These monomers could then be incorporated into polymer backbones through subsequent polymerization reactions, potentially imparting unique properties to the resulting materials.

Hypothetical Fluorinated Monomers from this compound:

| Monomer Type | Synthetic Approach | Potential Polymer Properties |

| Trifluoromethyl-containing Bisphenols | Condensation with two equivalents of a phenol | Enhanced thermal stability, chemical resistance |

| Fluorinated Acrylates/Methacrylates | Reaction with amino-functional acrylates | Modified refractive index, hydrophobicity |

| Trifluoromethyl-substituted Polyimides | Synthesis of a diamine or dianhydride monomer | Low dielectric constant, high-temperature resistance |

Research in this area would be required to validate the synthesis of such monomers and to evaluate the properties of the resulting polymers. While the potential exists, the current body of scientific literature does not highlight this compound as a key building block in mainstream advanced material science.

Advanced Research Directions and Future Perspectives

Development of Novel Asymmetric Syntheses Utilizing 3,3,3-Trifluoro-2-oxopropanal

The development of asymmetric reactions is a cornerstone of modern organic synthesis, crucial for the production of enantiomerically pure pharmaceuticals and agrochemicals. The dual carbonyl functionality of this compound, with distinct steric and electronic environments, makes it an exceptional substrate for pioneering new asymmetric transformations. Future research is anticipated to focus on the selective functionalization of either the aldehyde or the ketone moiety.

Drawing parallels from established asymmetric reactions on related substrates, several promising research avenues can be proposed. For instance, organocatalyzed asymmetric cross-aldol reactions, which have been successfully applied to other trifluoromethyl ketones, could be adapted. rsc.org A quinidine-derived primary amine catalyst, for example, has proven effective in promoting aldol (B89426) reactions between α-keto hydrazones and trifluoromethyl ketones, yielding tertiary trifluoromethylated alcohols with high enantioselectivity. rsc.org Applying such catalytic systems to this compound could provide stereocontrolled access to highly functionalized, chiral trifluoromethylated diols.

Furthermore, enantioselective carbonyl-ene reactions, which have been developed for glyoxal (B1671930) derivatives using chiral cobalt(III) complexes, represent another fertile ground for exploration. elsevierpure.comresearchgate.net The high reactivity of the aldehyde in this compound would make it an ideal candidate for such reactions with various alkenes, potentially yielding chiral homoallylic alcohols containing a trifluoromethyl ketone group. Similarly, chiral oxazaborolidinium ion catalysts, effective in the enantioselective Friedel-Crafts reaction of heteroaromatics with glyoxals, could be investigated for the asymmetric alkylation of indoles, pyrroles, and furans with this compound. acs.orgnih.govacs.org

A summary of prospective asymmetric reactions is presented below.

| Reaction Type | Potential Catalyst Class | Anticipated Product Class | Relevant Analogue Study |

| Asymmetric Aldol Reaction | Chiral Primary Amines (e.g., Cinchona Alkaloid-derived) | Chiral β-Hydroxy-α-(trifluoromethyl)ketones | Asymmetric cross-aldol reactions of trifluoromethyl ketones. rsc.org |

| Asymmetric Carbonyl-Ene | Chiral Cationic Co(III) or Cu(II) Complexes | Chiral Homoallylic Alcohols with CF3-Ketone Moiety | Enantioselective carbonyl-ene reactions of glyoxal derivatives. elsevierpure.com |

| Asymmetric Friedel-Crafts | Chiral Brønsted Acids / Oxazaborolidinium Ions | Chiral α-Aryl-α-hydroxy-β,β,β-trifluoro-ketones | Friedel-Crafts alkylation of heteroaromatics with glyoxals. acs.orgacs.org |

| Asymmetric Allylation | Chiral Boronates or Silanes | Chiral Homoallylic Alcohols | Not applicable |

Catalytic Applications in Complex Molecule Synthesis

The unique structural attributes of this compound position it as a valuable C3 building block for the catalytic synthesis of complex, fluorine-containing molecules. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity. Therefore, incorporating the trifluoro-α-hydroxyketone motif via catalytic methods is of significant interest.

Future research will likely focus on developing cascade or domino reactions initiated by a selective reaction at one of the carbonyl groups. For example, a catalytic asymmetric reaction on the aldehyde could be followed by an intramolecular cyclization involving the ketone. This strategy could provide rapid access to complex fluorinated heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Inspired by biomimetic approaches, the development of catalysts that can orchestrate multicomponent reactions involving this compound is a promising direction. For instance, a biomimetic pyridoxal (B1214274) catalyst has been used for the asymmetric aldol reaction of glycinates with trifluoromethyl ketones, demonstrating the potential for complex bond formations under mild, organocatalytic conditions. nih.gov Adapting such systems could enable the synthesis of novel, non-proteinogenic trifluoromethylated amino acids from this compound.

Investigation of Unique Reactivity Patterns for Diversified Product Generation

A fundamental investigation into the reactivity of this compound is essential for unlocking its synthetic potential. The strong electron-withdrawing nature of the trifluoromethyl group dramatically increases the electrophilicity of the adjacent ketone and, to a lesser extent, the aldehyde. This electronic activation is expected to govern its reactivity, but the precise chemo- and regioselectivity in competitive reactions remain to be systematically explored.

Key research questions to be addressed include:

Chemo-selectivity: Under various catalytic conditions (acidic, basic, Lewis acid, organocatalytic), which carbonyl group reacts preferentially with different classes of nucleophiles (e.g., hard vs. soft nucleophiles)?

Hydration and Oligomerization: Like other glyoxals, this compound likely exists in equilibrium with its hydrate (B1144303). Understanding the conditions that favor the reactive free dicarbonyl form is critical for developing efficient transformations.

Umpolung Reactivity: The development of methods to invert the natural electrophilic reactivity of the carbonyl groups would open up new synthetic pathways. This could involve the formation of N-heterocyclic carbene (NHC) adducts or other reactive intermediates that can act as nucleophiles.

The table below outlines potential reactivity patterns that warrant detailed investigation.

| Reaction Condition | Nucleophile Type | Predicted Site of Attack | Rationale |

| Basic/Organocatalytic | Enolates, Enamines | Aldehyde | Less sterically hindered, classic carbonyl reactivity. |

| Lewis Acid Catalysis | Silyl (B83357) Enol Ethers, Dienes | Ketone | Coordination of Lewis acid to the more basic ketone oxygen, activating it further. |

| Strong, Hard Nucleophiles | Grignard Reagents, Organolithiums | Aldehyde/Ketone Mixture | High reactivity may lead to poor selectivity without careful control of stoichiometry and temperature. |

| Photochemical Conditions | Alkenes, Arenas | Ketone | Potential for Paterno-Büchi reactions or radical additions following n→π* excitation of the ketone. |

Computational Design and Mechanistic Insights for New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new catalysts. For a substrate as complex as this compound, computational studies will be indispensable in guiding experimental efforts and rationalizing observed outcomes.

Future computational research should focus on several key areas:

Conformational and Electronic Analysis: Modeling the stable conformations of this compound and its hydrate, and calculating the partial charges and LUMO coefficients on the carbonyl carbons, will provide a quantitative basis for predicting its reactivity.

Transition State Modeling: For proposed asymmetric reactions, calculating the transition state energies for competing diastereomeric pathways will be crucial for understanding the origin of enantioselectivity. This can help in refining catalyst structures to enhance stereocontrol. For example, computational studies have been used to explain the stereochemical outcomes in reactions of other aldehydes and ketones. researchgate.net

Catalyst Design: In silico screening of potential catalysts for reactions such as the aldol or Friedel-Crafts reaction can accelerate the discovery of new, highly efficient catalytic systems. By modeling the interaction between the substrate and the catalyst, researchers can identify key non-covalent interactions that stabilize the desired transition state.

Reaction Pathway Elucidation: DFT studies can map out the entire energy profile of potential reaction pathways, including cascade or domino sequences. This can help identify potential intermediates, uncover unexpected reaction pathways, and predict the thermodynamic and kinetic feasibility of new transformations. Such mechanistic insights have been valuable in understanding reactions involving other α-keto acids and related compounds. nih.govelsevierpure.com

By integrating these computational approaches with experimental work, the synthetic utility of this compound can be explored in a more systematic and efficient manner, paving the way for its use in cutting-edge organic synthesis.

常见问题

Q. What are the recommended synthetic routes for 3,3,3-Trifluoro-2-oxopropanal, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves oxidation of 3,3,3-trifluoro-2-propanol using oxidizing agents like KMnO₄ or CrO₃ under controlled acidic conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) with silica gel plates and UV visualization. For purification, column chromatography using ethyl acetate/hexane gradients is recommended. Intermediate characterization should include <sup>19</sup>F NMR to confirm fluorinated group integrity .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : The compound is commercially available as a 20% aqueous solution (CAS 91944-47-7). Storage at 2–8°C in inert containers (e.g., glass or fluoropolymer-lined) prevents degradation. Aliquot handling under nitrogen atmosphere minimizes oxidation. Safety protocols include using fume hoods, nitrile gloves, and eye protection due to its volatility and potential respiratory irritation .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δ<sup>19</sup>F ≈ -70 ppm for CF₃ groups) and FT-IR (C=O stretch ~1700 cm⁻¹).

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Quantitative Analysis : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) mode for low-concentration detection .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodological Answer : Environmental fate studies should employ solid-phase extraction (SPE) followed by LC-MS/MS for trace detection in water matrices. Hydrolysis experiments under varying pH (4–10) and temperatures (20–50°C) can identify degradation products (e.g., trifluoroacetic acid). Use isotopically labeled analogs as internal standards to improve quantification accuracy .

Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict reaction pathways and transition states. Solvent effects (e.g., water or DMSO) should be modeled using the polarizable continuum model (PCM). Validate computational results with experimental kinetics (e.g., monitoring substituent exchange via <sup>19</sup>F NMR) .

Q. How should contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Replicate experiments under controlled O₂ levels and use multiple analytical techniques (e.g., HPLC for degradation product profiling and EPR spectroscopy for radical intermediate detection). Cross-reference with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What strategies are recommended for studying the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

- Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity. For enzymatic inhibition studies, employ Michaelis-Menten kinetics with varying substrate concentrations. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。